molecular formula C11H16N2O3S B14824185 N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide

N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide

Cat. No.: B14824185
M. Wt: 256.32 g/mol
InChI Key: XIUVOXRNMYDKGA-UHFFFAOYSA-N
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Description

N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide: is an organic compound with the molecular formula C11H16N2O3S and a molecular weight of 256.324 g/mol . This compound features a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-(4-cyclopropyloxy-5-ethylpyridin-2-yl)methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-3-8-7-12-11(13-17(2,14)15)6-10(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,12,13)

InChI Key

XIUVOXRNMYDKGA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(C=C1OC2CC2)NS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide typically involves the reaction of 4-cyclopropoxy-5-ethylpyridine with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction proceeds through nucleophilic substitution, where the amine group of the pyridine derivative attacks the sulfonyl chloride, forming the sulfonamide bond.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropoxy group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to the corresponding amine.

    Substitution: The compound can participate in substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.

Scientific Research Applications

Chemistry: N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its sulfonamide group makes it a valuable building block for various chemical transformations.

Biology and Medicine: In medicinal chemistry, this compound can be explored for its potential as a pharmacophore. Sulfonamides are known for their antibacterial properties, and derivatives of this compound may exhibit similar biological activities.

Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products. Its unique structure allows for diverse applications in different industrial sectors.

Mechanism of Action

The mechanism of action of N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzymes or receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Uniqueness: N-(4-Cyclopropoxy-5-ethylpyridin-2-YL)methanesulfonamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the cyclopropoxy group. This structural uniqueness can impart distinct chemical and biological properties compared to other sulfonamide derivatives.

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